molecular formula C17H18N4O5S B2532726 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034228-68-5

3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2532726
CAS No.: 2034228-68-5
M. Wt: 390.41
InChI Key: FVEOXNRXMLJOGQ-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[d]oxazol-2(3H)-one family, characterized by a sulfonyl group linked to a substituted piperidine ring. Its molecular formula is C₁₇H₁₇N₃O₅S (approximated from analogs in –12), with a molecular weight of ~392–454 g/mol depending on substituents.

Properties

IUPAC Name

3-methyl-5-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-20-14-9-13(4-5-15(14)26-17(20)22)27(23,24)21-8-2-3-12(11-21)25-16-10-18-6-7-19-16/h4-7,9-10,12H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEOXNRXMLJOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=NC=CN=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Methyl-2-Amino-5-Nitrobenzoic Acid

The benzoxazolone core is constructed via cyclization of N-methyl-2-amino-5-nitrobenzoic acid (Fig. 1).

Procedure :

  • Methylation : 2-Amino-5-nitrobenzoic acid is treated with methyl iodide in the presence of potassium carbonate to yield N-methyl-2-amino-5-nitrobenzoic acid .
  • Cyclization : The methylated intermediate reacts with triphosgene in dichloromethane under reflux, forming 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-methyl-5-aminobenzo[d]oxazol-2(3H)-one .

Key Data :

Step Reagent/Conditions Yield (%)
Methylation MeI, K₂CO₃, DMF, 80°C 85
Cyclization Triphosgene, DCM, reflux 78
Reduction H₂ (1 atm), Pd/C, EtOH 90

Introduction of the Sulfonyl Group

Diazotization and Sulfonylation

The 5-amino group is converted to a sulfonyl chloride via diazotization (Fig. 2).

Procedure :

  • Diazotization : The amine is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
  • Sulfonation : The diazonium salt reacts with sulfur dioxide (SO₂) in the presence of CuCl₂, yielding 5-chlorosulfonyl-3-methylbenzo[d]oxazol-2(3H)-one .

Optimization :

  • Excess SO₂ gas improves conversion (≥95% purity by HPLC).
  • Low temperatures (0–5°C) prevent side reactions.

Preparation of 3-(Pyrazin-2-yloxy)Piperidine

Mitsunobu Etherification

The pyrazin-2-yloxy-piperidine moiety is synthesized via Mitsunobu reaction (Fig. 3).

Procedure :

  • Reactants : Pyrazin-2-ol and 3-hydroxypiperidine.
  • Conditions : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), THF, 0°C to RT.
  • Product : 3-(Pyrazin-2-yloxy)piperidine is isolated via column chromatography (SiO₂, EtOAc/hexane).

Key Data :

Parameter Value
Yield 72%
Purity (HPLC) 98%

Coupling of Sulfonyl Chloride and Piperidine

Sulfonamide Formation

The final step involves nucleophilic substitution of the sulfonyl chloride with 3-(pyrazin-2-yloxy)piperidine (Fig. 4).

Procedure :

  • Reaction : 5-Chlorosulfonyl-3-methylbenzoxazolone and 3-(pyrazin-2-yloxy)piperidine are combined in dichloromethane with triethylamine (2 eq.) at 25°C.
  • Workup : The crude product is purified via recrystallization (ethanol/water).

Optimization :

  • Stoichiometric triethylamine ensures complete deprotonation of the piperidine amine.
  • Reaction time: 12–16 hours for ≥90% conversion.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 1H, pyrazine), 7.92 (s, 1H, benzoxazolone), 4.25 (m, 1H, piperidine), 3.15 (s, 3H, N-CH₃).
  • HPLC-ESI-MS : m/z 391.1 [M+H]⁺.

Alternative Synthetic Routes

Direct Sulfonation of Preformed Benzoxazolone

An alternative approach sulfonates the benzoxazolone core prior to introducing the methyl group.

Procedure :

  • Sulfonation : 5-Nitrobenzoxazolone reacts with chlorosulfonic acid at 50°C to form 5-sulfonyl chloride benzoxazolone .
  • Methylation : The sulfonyl chloride intermediate is treated with methylamine to introduce the N-methyl group.

Limitations : Lower regioselectivity (∼70% yield) compared to the diazotization method.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analog: 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

  • Key Differences :
    • Substituent : A boronate ester replaces the sulfonyl-piperidine group.
    • Functionality : The boronate group enables Suzuki-Miyaura cross-coupling, making it valuable as a synthetic intermediate.
    • Molecular Weight : 392.4 g/mol () vs. ~392–454 g/mol for the target compound.

Structural Analog: (R)-6-((2-Methyl-4-(1-methylindole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (TH7755)

  • Key Differences :
    • Heterocycle : Piperazine instead of piperidine.
    • Substituent : Indole carbonyl group introduces bulk and lipophilicity.
    • Molecular Weight : 454.5 g/mol () vs. ~392 g/mol for the target compound.
  • Biological Relevance : TH7755 is a potent inhibitor of NUDT15, a enzyme involved in thiopurine metabolism, suggesting the target compound’s sulfonyl-piperidine group may also target nucleotide-processing enzymes .

Structural Analog: 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one

  • Key Differences :
    • Substituent : Lacks the pyrazin-2-yloxy and methyl groups.
    • Molecular Weight : 283.3 g/mol () vs. ~392 g/mol for the target compound.
  • Applications : Simpler structure likely reduces target specificity but enhances synthetic accessibility for broad screening .

Structural Analog: 5-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

  • Key Differences :
    • Heterocycle : Pyrrolidine instead of piperidine.
    • Substituent : Methoxypyridazine replaces pyrazine, altering electronic properties.
    • Molecular Weight : 392.4 g/mol () vs. similar range for the target compound.
  • Pharmacological Potential: Methoxypyridazine may enhance solubility but reduce aromatic stacking compared to pyrazine .

Comparative Analysis Table

Compound Name Heterocycle Key Substituent Molecular Weight (g/mol) Potential Applications
Target: 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one Piperidine Pyrazin-2-yloxy ~392 Enzyme inhibition, receptor modulation
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one () None Boronate ester 392.4 Synthetic intermediate
(R)-TH7755 () Piperazine Indole carbonyl 454.5 NUDT15 inhibition
6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one () Piperazine None (simplest sulfonyl derivative) 283.3 Broad bioactive screening
5-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one () Pyrrolidine Methoxypyridazine 392.4 Solubility-enhanced drug candidates

Research Findings and Implications

  • Sigma-2 Receptor Agonists : highlights that sigma-2 agonists like CB-64D induce apoptosis via caspase-independent pathways. The target compound’s pyrazine and sulfonyl groups may similarly engage sigma-2 receptors, though experimental validation is needed .
  • Enzymatic Inhibition : TH7755’s inhibition of NUDT15 () suggests that the target compound’s sulfonyl-piperidine scaffold could be tailored for nucleotide-metabolizing enzymes.
  • Synthetic Flexibility : The boronate analog () and simpler piperazine derivative () demonstrate the scaffold’s adaptability for diverse medicinal chemistry applications.

Biological Activity

3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]oxazole core and subsequent functionalization to introduce the pyrazin-2-yloxy and piperidin-1-yl groups. The detailed synthetic pathway is critical for understanding its biological properties.

Antimicrobial Activity

Research indicates that compounds structurally similar to 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one exhibit significant antimicrobial activity. For example, thiazolopyridine derivatives have shown potent inhibitory effects against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated using MTT assays on cell lines such as HaCat and Balb/c 3T3. Results indicate promising cytotoxicity, suggesting that these compounds may serve as potential anticancer agents .

In silico studies reveal that these compounds can interact with key enzymes involved in bacterial DNA replication, such as DNA gyrase. Molecular docking studies demonstrate strong binding interactions with amino acids critical for enzyme activity, indicating a potential mechanism for their antibacterial effects .

Study 1: Antibacterial Efficacy

A study focusing on a series of pyrazole derivatives demonstrated their effectiveness against resistant bacterial strains. The compounds showed not only antibacterial properties but also synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their therapeutic potential .

Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory capabilities of similar pyrazole derivatives, which inhibited lipopolysaccharide (LPS)-induced nitric oxide production in vitro. This suggests that compounds like 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one may also play a role in modulating inflammatory responses .

Research Findings Summary

Activity Findings
Antimicrobial Effective against Pseudomonas aeruginosa and E. coli with MIC values around 0.21 μM .
Cytotoxicity Promising results on HaCat and Balb/c 3T3 cell lines .
Mechanism Strong binding to DNA gyrase; potential for enzyme inhibition .
Anti-inflammatory Inhibition of LPS-induced nitric oxide production .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one?

Methodological Answer: The synthesis typically involves:

Condensation reactions to form the benzoxazolone core.

Sulfonylation of the piperidine moiety using sulfonyl chlorides under anhydrous conditions.

Coupling of the pyrazine derivative via nucleophilic substitution.

Critical Conditions:

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and reactivity.
  • Temperature: 60–80°C for sulfonylation to avoid side reactions.
  • Catalysts: Triethylamine or DMAP to enhance reaction efficiency .

Q. Table 1: Example Reaction Parameters

StepReagentsSolventTemp. (°C)Yield (%)
1Benzoxazolone precursorDMF7065–75
2Sulfonyl chloride, Et₃NTHF6050–60
3Pyrazin-2-ol, K₂CO₃DMF8040–55

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the benzoxazolone, sulfonyl, and pyrazine moieties.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • HPLC-PDA (Photodiode Array) to assess purity (>95% required for biological assays).

Critical Parameters:

  • Sample Preparation: Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference.
  • HPLC Conditions: C18 column, acetonitrile/water gradient (0.1% TFA), flow rate 1.0 mL/min .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity while minimizing byproducts?

Methodological Answer: Use Design of Experiments (DoE) to identify critical factors:

Fractional Factorial Design to screen variables (e.g., solvent polarity, catalyst loading).

Response Surface Methodology (RSM) to model interactions between temperature, reaction time, and reagent ratios.

Example Workflow:

  • Factor Screening: Identify that excess sulfonyl chloride increases byproduct formation.
  • Optimization: Adjust stoichiometry (1:1.2 molar ratio of benzoxazolone to sulfonyl chloride) and use THF instead of DMF to reduce side reactions .

Q. How should contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

Dose-Response Analysis: Test the compound across a broad concentration range (nM to μM) to distinguish specific inhibition from nonspecific toxicity.

Off-Target Profiling: Use kinase panels or proteome-wide screens to identify unintended interactions.

Comparative Studies: Benchmark against structurally similar compounds (e.g., pyrazine or piperidine derivatives) to isolate structure-activity relationships (SAR) .

Q. Table 2: Example Biological Data Comparison

CompoundIC₅₀ (Target Enzyme, nM)IC₅₀ (Cytotoxicity, μM)Selectivity Index
Target12 ± 2>50>4,167
Analog A45 ± 515 ± 3333

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer: Adopt a tiered approach based on OECD guidelines :

Physicochemical Properties: Measure logP (octanol-water partition coefficient) and hydrolysis half-life.

Biodegradation Testing: Use OECD 301F (manometric respirometry) to assess microbial breakdown.

Ecotoxicology: Conduct acute toxicity assays on Daphnia magna and Vibrio fischeri (Microtox®).

Critical Findings:

  • Persistence: Sulfonyl groups may confer stability, requiring advanced oxidation processes (AOPs) for degradation.
  • Bioaccumulation Potential: High logP (>3) suggests monitoring in lipid-rich tissues .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

Analog Synthesis: Modify substituents on the pyrazine, piperidine, or benzoxazolone moieties.

Biological Assays: Test analogs against target enzymes (e.g., kinases, proteases) and cell lines.

Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values.

Example SAR Insight:

  • Piperidine Sulfonyl Group: Essential for target binding (removal reduces activity by >90%).
  • Pyrazine Oxygen: Replacement with sulfur decreases solubility but increases membrane permeability .

Q. What statistical methods are recommended for analyzing heterogeneous data in dose-response studies?

Methodological Answer:

Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

ANOVA with Tukey’s Post Hoc Test: Compare multiple treatment groups while controlling for Type I errors.

Principal Component Analysis (PCA): Identify outliers or confounding variables in high-dimensional datasets .

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